PF-573228

Catalog No.
S547988
CAS No.
869288-64-2
M.F
C22H20F3N5O3S
M. Wt
491.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-573228

CAS Number

869288-64-2

Product Name

PF-573228

IUPAC Name

6-[[4-[(3-methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C22H20F3N5O3S

Molecular Weight

491.5 g/mol

InChI

InChI=1S/C22H20F3N5O3S/c1-34(32,33)16-4-2-3-13(9-16)11-26-20-17(22(23,24)25)12-27-21(30-20)28-15-6-7-18-14(10-15)5-8-19(31)29-18/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,29,31)(H2,26,27,28,30)

InChI Key

HESLKTSGTIBHJU-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=CC(=C1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)CC4

Solubility

Soluble in DMSO, not in water

Synonyms

6-(4-(3-(methylsulfonyl)benzylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-3,4-dihydroquinolin-2(1H)-one, PF 228, PF 573,228, PF 573228, PF-228, PF-573,228, PF-573228, PF228 cpd, PF573,228, PF573228

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)CC4

Description

The exact mass of the compound 3,4-Dihydro-6-[[4-[[[3-(methylsulfonyl)phenyl]methyl]amino]-5-(trifluoromethyl)-2-pyrimidinyl]amino]-2(1H)-quinolinone is 491.12389 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. It belongs to the ontological category of quinolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Protodeboronation of Pinacol Boronic Esters

Synthesis of 3,4-Dihydro-2(1H)-Quinazolines

PF-573228 is a potent and selective inhibitor of focal adhesion kinase, a non-receptor cytoplasmic tyrosine kinase that plays a crucial role in cellular processes such as survival, proliferation, migration, and invasion. This compound is particularly significant in cancer biology, as focal adhesion kinase is overexpressed in various cancers, including pancreatic ductal adenocarcinoma and malignant pleural mesothelioma. The chemical structure of PF-573228 is characterized by its ability to bind competitively to the ATP-binding site of focal adhesion kinase, thereby inhibiting its phosphorylation activity on tyrosine residues, particularly at Tyr 397 .

PF-573228 primarily functions through its interaction with focal adhesion kinase by competing with ATP for binding to the kinase domain. This inhibition leads to a cascade of downstream effects, including reduced phosphorylation of focal adhesion kinase and its substrate paxillin. In experimental settings, treatment with PF-573228 has shown to significantly inhibit cell growth and induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent . Additionally, it has been observed that PF-573228 can disrupt cellular adhesion and migration on extracellular matrix components like fibronectin .

PF-573228 exhibits significant biological activity against various cancer cell lines. Studies have demonstrated that it induces dose-dependent inhibition of growth and anchorage-independent colony formation in pancreatic cancer and mesothelioma cells. Furthermore, it has been shown to cause cell cycle arrest and significant apoptosis in these cancer types. The compound's ability to suppress the phosphorylation of focal adhesion kinase leads to diminished cell motility and invasion capabilities, making it a promising candidate for cancer therapy .

PF-573228 has potential applications in cancer therapy due to its selective inhibition of focal adhesion kinase. It is being explored as a treatment option for several malignancies where focal adhesion kinase is implicated in tumor progression and metastasis. Additionally, it may have applications in other fields such as tissue engineering and regenerative medicine due to its effects on cell adhesion and migration .

Interaction studies involving PF-573228 have focused on its effects on cellular signaling pathways related to cancer progression. It has been shown to interact with various signaling molecules involved in cell survival and migration. For instance, by inhibiting focal adhesion kinase activity, PF-573228 affects downstream pathways that regulate cell motility and invasion. These interactions underscore the compound's potential as a therapeutic agent targeting multiple facets of cancer biology .

PF-573228 belongs to a class of compounds known as focal adhesion kinase inhibitors. Here are some similar compounds along with their unique characteristics:

Compound NameMechanism of ActionUnique Features
PF-431396Dual inhibitor of focal adhesion kinase and proline-rich tyrosine kinase 2Broader target profile compared to PF-573228
VS-6063Selective inhibitor of focal adhesion kinaseOrally active; different pharmacokinetic properties
NVP-TAE226Dual inhibitor targeting both focal adhesion kinase and insulin-like growth factor receptorPotentially broader anti-cancer effects

PF-573228 stands out due to its high specificity for focal adhesion kinase compared to other inhibitors that may target multiple kinases or have broader activity profiles. This specificity may contribute to reduced side effects in therapeutic applications while maintaining efficacy against cancers driven by focal adhesion kinase signaling .

PF-573228 (C~22~H~20~F~3~N~5~O~3~S) is a synthetic quinolone derivative with a molecular weight of 491.49 g/mol. Its core structure comprises a 3,4-dihydroquinolin-2(1H)-one scaffold substituted at position 6 with a [4-{[3-(methylsulfonyl)benzyl]amino}-5-(trifluoromethyl)pyrimidin-2-yl]amino group. The compound exhibits limited aqueous solubility (insoluble in water or ethanol) but dissolves readily in dimethyl sulfoxide (DMSO) at concentrations ≥20 mg/mL.

Key physicochemical properties include:

  • SMILES: CS(=O)(=O)c1cccc(CNc2nc(Nc3ccc4NC(=O)CCc4c3)ncc2C(F)(F)F)c1
  • InChI Key: HESLKTSGTIBHJU-UHFFFAOYSA-N
  • Storage: Stable at 2–8°C in powder form

The crystal structure of PF-573228 bound to focal adhesion kinase (FAK) reveals critical interactions between the pyrimidine moiety and the kinase’s ATP-binding pocket, including hydrogen bonds with Cys502 and hydrophobic interactions with Ile428 and Gly505.

Synthesis and Optimization Strategies

PF-573228 was developed through iterative structure-based drug design (SBDD) following high-throughput screening (HTS) campaigns. The synthetic route involves:

  • Core Formation: Coupling of 6-amino-3,4-dihydroquinolin-2(1H)-one with 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine.
  • Sidechain Introduction: Nucleophilic substitution of the chloro group with 3-(methylsulfonyl)benzylamine.

Optimization focused on enhancing FAK selectivity over related kinases like Pyk2. Key modifications included:

  • Introduction of the trifluoromethyl group at the pyrimidine C5 position to improve hydrophobic interactions.
  • Substitution with a methylsulfonylbenzylamine sidechain to increase binding affinity and metabolic stability.

Lead optimization studies demonstrated that replacing the morpholinophenyl group (found in earlier analogs like TAE226) with a dihydroquinolinone scaffold reduced off-target activity against insulin receptor (IR) kinase by >100-fold.

Structure-Activity Relationship (SAR) Studies

SAR analyses highlight critical functional groups governing FAK inhibition:

ModificationEffect on FAK IC~50~Selectivity Over Pyk2Reference
Trifluoromethyl at pyrimidine C54 nM → 2 nM50-fold
Methylsulfonylbenzylamine15 nM → 4 nM250-fold
Dihydroquinolinone core8 nM → 4 nMIR kinase selectivity

Removal of the thiazole 2-methyl group (e.g., analog 29) reduced potency 8-fold (IC~50~ = 510 nM vs. 62 nM for PF-573228). Conversely, ethyl or isopropyl substitutions at this position retained activity, while bulkier groups (e.g., phenyl) abolished binding.

Pharmacophore Modeling and Binding Affinity Analysis

Pharmacophore models of PF-573228 identify three essential features:

  • Hydrogen Bond Acceptors: The pyrimidine N1 and carbonyl oxygen form dual hydrogen bonds with Cys502 backbone amides in FAK’s hinge region.
  • Hydrophobic Pocket: The trifluoromethyl group occupies a hydrophobic cleft near Leu553 and Ala452.
  • Electrostatic Interactions: The methylsulfonyl group stabilizes the DFG motif via polar contacts with Asp564.

Molecular docking (PDB: 2JKO) confirms these interactions, with a calculated binding free energy of −9.8 kcal/mol. Comparative studies show that PF-573228’s binding mode overlaps with TAE226 but avoids steric clashes with IR kinase residues, explaining its superior selectivity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

491.12389518 g/mol

Monoisotopic Mass

491.12389518 g/mol

Heavy Atom Count

34

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

6-[[4-[(3-methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)-2-pyrimidinyl]amino]-3,4-dihydro-1H-quinolin-2-one

Dates

Modify: 2023-08-15
1: Melo TG, Tucci AR, Nogueira AR, Meirelles Mde N, Pereira MC. The involvement of FAK and Src in the invasion of cardiomyocytes by Trypanosoma cruzi. Exp Parasitol. 2014 Apr;139:49-57. doi: 10.1016/j.exppara.2014.02.008. Epub 2014 Feb 25. PubMed PMID: 24582948.
2: Xu B, Ju Y, Song G. Role of p38, ERK1/2, focal adhesion kinase, RhoA/ROCK and cytoskeleton in the adipogenesis of human mesenchymal stem cells. J Biosci Bioeng. 2014 May;117(5):624-31. doi: 10.1016/j.jbiosc.2013.10.018. Epub 2013 Dec 9. PubMed PMID: 24331979.
3: Beauséjour M, Thibodeau S, Demers MJ, Bouchard V, Gauthier R, Beaulieu JF, Vachon PH. Suppression of anoikis in human intestinal epithelial cells: differentiation state-selective roles of α2β1, α3β1, α5β1, and α6β4 integrins. BMC Cell Biol. 2013 Dec 1;14:53. doi: 10.1186/1471-2121-14-53. PubMed PMID: 24289209.
4: Chan D, Thomas CJ, Taylor VJ, Burke RD. Integrins on eggs: focal adhesion kinase is activated at fertilization, forms a complex with integrins, and is necessary for cortex formation and cell cycle initiation. Mol Biol Cell. 2013 Nov;24(21):3472-81. doi: 10.1091/mbc.E13-03-0148. Epub 2013 Aug 28. PubMed PMID: 23985318; PubMed Central PMCID: PMC3814141.
5: Wiemer AJ, Wernimont SA, Cung TD, Bennin DA, Beggs HE, Huttenlocher A. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation. Biochem Pharmacol. 2013 Sep 15;86(6):770-81. doi: 10.1016/j.bcp.2013.07.024. Epub 2013 Aug 5. PubMed PMID: 23928188; PubMed Central PMCID: PMC3762933.
6: Kline ER, Shupe J, Gilbert-Ross M, Zhou W, Marcus AI. LKB1 represses focal adhesion kinase (FAK) signaling via a FAK-LKB1 complex to regulate FAK site maturation and directional persistence. J Biol Chem. 2013 Jun 14;288(24):17663-74. doi: 10.1074/jbc.M112.444620. Epub 2013 May 1. PubMed PMID: 23637231; PubMed Central PMCID: PMC3682567.
7: Moore SW, Zhang X, Lynch CD, Sheetz MP. Netrin-1 attracts axons through FAK-dependent mechanotransduction. J Neurosci. 2012 Aug 22;32(34):11574-85. doi: 10.1523/JNEUROSCI.0999-12.2012. PubMed PMID: 22915102; PubMed Central PMCID: PMC3461192.
8: Hori Y, Kashimoto T, Yonezawa T, Sano N, Saitoh R, Igarashi S, Chikazawa S, Kanai K, Hoshi F, Itoh N, Higuchi S. Matrix metalloproteinase-2 stimulates collagen-I expression through phosphorylation of focal adhesion kinase in rat cardiac fibroblasts. Am J Physiol Cell Physiol. 2012 Nov 1;303(9):C947-53. doi: 10.1152/ajpcell.00401.2011. Epub 2012 Aug 22. PubMed PMID: 22914642.
9: Tse KW, Lin KB, Dang-Lawson M, Guzman-Perez A, Aspnes GE, Buckbinder L, Gold MR. Small molecule inhibitors of the Pyk2 and FAK kinases modulate chemoattractant-induced migration, adhesion and Akt activation in follicular and marginal zone B cells. Cell Immunol. 2012 Jan-Feb;275(1-2):47-54. doi: 10.1016/j.cellimm.2012.03.002. Epub 2012 Mar 29. PubMed PMID: 22507871.
10: Guessous F, Yang Y, Johnson E, Marcinkiewicz L, Smith M, Zhang Y, Kofman A, Schiff D, Christensen J, Abounader R. Cooperation between c-Met and focal adhesion kinase family members in medulloblastoma and implications for therapy. Mol Cancer Ther. 2012 Feb;11(2):288-97. doi: 10.1158/1535-7163.MCT-11-0490. Epub 2011 Dec 21. PubMed PMID: 22188814; PubMed Central PMCID: PMC3277676.

Explore Compound Types